4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrrole ring is a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminothiazole with isopropyl bromide to form 2-isopropylthiazole. This intermediate is then reacted with pyrrole-1-carboxylic acid under acidic conditions to yield the final product.
Reaction Conditions:
Step 1: 2-aminothiazole + isopropyl bromide → 2-isopropylthiazole
Step 2: 2-isopropylthiazole + pyrrole-1-carboxylic acid → this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, sulfonation using sulfuric acid.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazole and pyrrole derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
- 2-(1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylic acid
- 2-(1H-pyrrol-1-yl)-4-phenylthiazole-5-carboxylic acid
Uniqueness
4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound can lead to distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7(2)8-9(10(14)15)16-11(12-8)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OECHCLLUQWSZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.